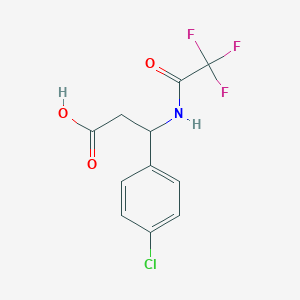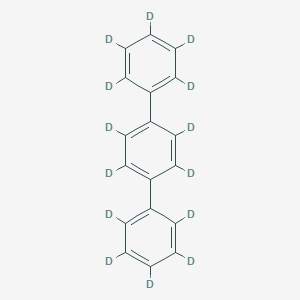
p-Terphenyl-d14
Descripción general
Descripción
P-Terphenyl-d14 is an aromatic compound consisting of a central benzene ring substituted with two phenyl groups . It is mainly isolated from terrestrial and marine organisms . The central ring of p-Terphenyl-d14 is usually modified into more oxidized forms, e.g., para quinone and phenols .
Synthesis Analysis
P-Terphenyls are mainly produced by fungi and a small number of Actinomycetes . The mechanism of the biosynthetic pathway has been established by feeding 13C- and 14C-labeled precursors to cultures that p-terphenyls were accomplished by initial condensation between two molecules of either phenylpyruvic acid or phenylalanine .Molecular Structure Analysis
The molecular structure of p-Terphenyl-d14 is represented by the linear formula C6D5C6D4C6D5 . It has a molecular weight of 244.39 . The central ring of p-Terphenyl-d14 is usually modified by different oxygen functions .Chemical Reactions Analysis
P-Terphenyls usually possess an aromatic or a para quinone function in the central ring modified by different oxygen functions . Lateral benzene rings were usually modified by hydroxy groups, methoxy groups, and isoprenyl or O-isoprenyl groups at C-3, C-4, C-3″ or/and C-4″ .Physical And Chemical Properties Analysis
P-Terphenyl-d14 is a solid substance with a melting point of 212-213 °C (lit.) .Aplicaciones Científicas De Investigación
Application in Biological Activity Studies
p-Terphenyls are aromatic compounds consisting of a central benzene ring substituted with two phenyl groups . They are mainly isolated from terrestrial and marine organisms . The central ring of p-Terphenyls is usually modified into more oxidized forms, e.g., para quinone and phenols . In some cases, additional ring systems were observed on the terphenyl-type core structure or between two benzene moieties .
Method of Application
These compounds are mainly produced by fungi and a small number of Actinomycetes . Chemical research on p-terphenyls could be traced back to 1877 . Most of the natural p-terphenyls were isolated from terrestrial organisms . However, the sources and production of the terrestrial organisms are limited, and marine organisms are considered the most recent source of bioactive natural products in relation to terrestrial plants and nonmarine microorganisms .
Results or Outcomes
p-Terphenyls have been reported to have cytotoxic, antimicrobial, antioxidant and α-glucosidase inhibitory effects . In rare cases, p-terphenyls with additional ring systems, nitrogenous p-terphenyls, p-terphenyl glycosides and other types of p-terphenyls have also been reported . Consistent with the structural diversity, these compounds usually exhibit cytotoxic, antimicrobial, antioxidant and α-glucosidase inhibitory effects .
Application in Drug Discovery
p-Terphenyls have been found to have potential in drug discovery . They have been reported to have cytotoxic, antimicrobial, antioxidant and α-glucosidase inhibitory effects .
Method of Application
The method of application in drug discovery involves isolating p-Terphenyls from terrestrial and marine organisms . The compounds are then tested for their biological activity .
Results or Outcomes
The results have shown that p-Terphenyls have potential in the treatment of various diseases due to their cytotoxic, antimicrobial, antioxidant and α-glucosidase inhibitory effects .
Application in Gas Chromatography and Liquid Chromatography
p-Terphenyl-d14 is used in Gas Chromatography (GC) and Liquid Chromatography (LC) analysis .
Method of Application
In GC and LC analysis, p-Terphenyl-d14 is used as a standard for the calibration of the equipment .
Results or Outcomes
The use of p-Terphenyl-d14 in GC and LC analysis helps in the accurate measurement and analysis of samples .
Application in Lipid Peroxidation Inhibition
p-Terphenyls have been found to exhibit inhibitory activity against lipid peroxidation .
Method of Application
The method of application involves isolating p-Terphenyls from terrestrial and marine organisms . The compounds are then tested for their biological activity .
Results or Outcomes
Curtisians A, B, C and D, which are types of p-Terphenyls, exhibited inhibitory activity against lipid peroxidation with IC50 values of 0.15, 0.17, 0.24 and 0.14 μg/ml, respectively .
Application in Chronic Obstructive Pulmonary Disease (COPD) Treatment
p-Terphenyls have been demonstrated to be a promising drug target for the treatment of chronic obstructive pulmonary disease (COPD) .
Method of Application
The method of application in COPD treatment involves isolating p-Terphenyls from terrestrial and marine organisms . The compounds are then tested for their biological activity .
Results or Outcomes
The results have shown that p-Terphenyls have potential in the treatment of COPD .
Safety And Hazards
Direcciones Futuras
The structural diversity and biological activity of naturally occurring p-Terphenyls have been the subject of research works . An increasing number of p-terphenyls have also been found from marine-derived microorganisms . This suggests that future research could focus on exploring marine organisms as a source of bioactive natural products .
Propiedades
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-[2,3,5,6-tetradeuterio-4-(2,3,4,5,6-pentadeuteriophenyl)phenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1-14H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKSTNDFUHDPQJ-WZAAGXFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2[2H])[2H])C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5050399 | |
| Record name | 4-Terphenyl-d14 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5050399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Terphenyl-d14 | |
CAS RN |
1718-51-0 | |
| Record name | p-Terphenyl-d14 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001718510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Terphenyl-d14 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5050399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1718-51-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



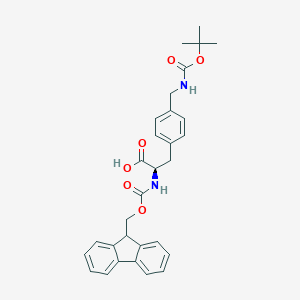
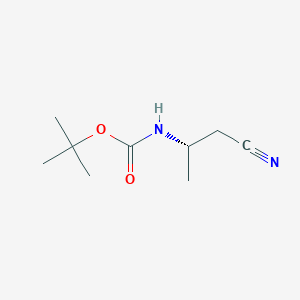
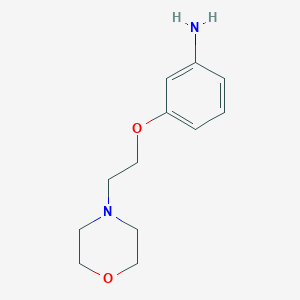
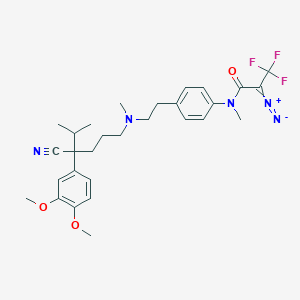
![N-[(4-methylphenyl)sulfonyl]leucine](/img/structure/B51261.png)
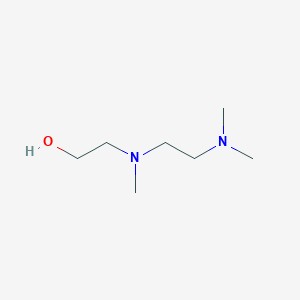
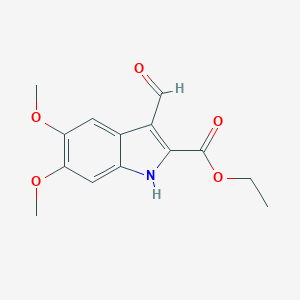
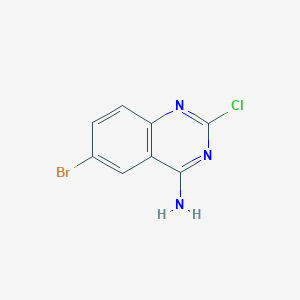
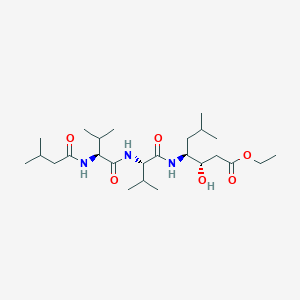
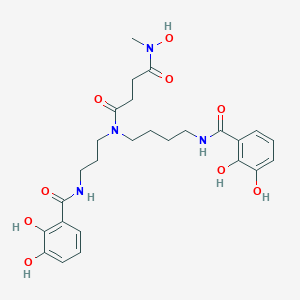
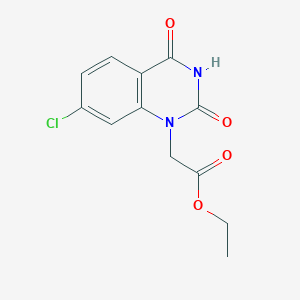
![2-[Acetyl(methyl)amino]butanoic acid](/img/structure/B51279.png)

